2-(1,3-Dioxolan-2-yl)-1-(4-methylphenyl)-ethanone
Overview
Description
Compounds with a 1,3-dioxolane structure are cyclic acetals. They are often used as protecting groups for carbonyl compounds in organic synthesis . The 4-methylphenyl group (also known as p-tolyl group) is a common substituent in organic chemistry with the formula -C6H4CH3.
Chemical Reactions Analysis
1,3-dioxolanes can undergo a variety of reactions. They can be hydrolyzed under acidic or basic conditions to regenerate the carbonyl compound and the 1,2-diol . They can also participate in other reactions depending on the substituents present on the dioxolane ring.Scientific Research Applications
Synthesis of N-Alkylamino Acetophenones
A study by Albright & Lieberman (1994) explored the synthesis of N-alkylamino acetophenones using a benzyne intermediate. The reaction of 2-(2-bromophenyl)-2-methyl-1,3-dioxolane with various lithium amides produced N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, highlighting a potential application in creating complex chemical compounds.
Ferrocene-Carboxaldehyde and Dioxaphospholene Reaction
Ahumada et al. (2013) investigated the reaction between ferrocenecarboxaldehyde and dioxaphospholene. This study produced a bis-ferrocenyl 1,3-dioxolane complex, 1-(4-methyl-2,5-diferrocenyl-1,3-dioxolan-4-yl)ethanone, demonstrating the compound's utility in complex organic synthesis and metal-organic chemistry (Ahumada et al., 2013).
Vic-Dioxime Complex Synthesis
Canpolat & Kaya (2005) synthesized N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and related compounds. These ligands formed mononuclear complexes with various metals, suggesting applications in coordination chemistry and potentially in catalysis (Canpolat & Kaya, 2005).
Polymer Research
The work of Coskun et al. (1998) on the synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] demonstrates the role of 1,3-dioxolane derivatives in polymer science. They explored the thermal degradation of these polymers, offering insights into material properties and potential applications in materials science (Coskun et al., 1998).
Five-Membered Ring Systems in Heterocyclic Chemistry
Aitken (1990) discussed the synthesis and reactions of five-membered heterocyclic ring systems, including 1,3-dioxolanes. This research is significant in the field of heterocyclic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules (Aitken, 1990).
Human Heme Oxygenase-1 Inhibitors
Rahman et al. (2008) studied the structure of human heme oxygenase-1 complexed with 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone and related compounds. This research provides insights into the development of inhibitors specific for heme oxygenases, with potential therapeutic applications (Rahman et al., 2008).
Synthesis of Monoprotected 1,4-Diketones
Mosca et al. (2001) explored the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes. This process offers a method for synthesizing monoprotected 1,4-diketones, a key component in various organic synthesis pathways (Mosca et al., 2001).
properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-2-4-10(5-3-9)11(13)8-12-14-6-7-15-12/h2-5,12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJVRNXCALTEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(4-methylphenyl)-ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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